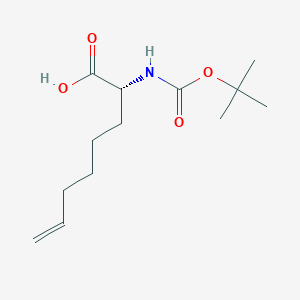

(r)-2-(Boc-amino)oct-7-enoic acid

Description

Contextualization as a Non-Proteinogenic Amino Acid Building Block

Amino acids are the fundamental building blocks of proteins. The 22 proteinogenic amino acids are those encoded by the genetic code of organisms. wikipedia.org However, a vast number of non-proteinogenic amino acids exist, which are not encoded in the genome but play crucial roles in various biological and synthetic processes. wikipedia.org (R)-2-(Boc-amino)oct-7-enoic acid falls into this latter category.

Non-proteinogenic amino acids are instrumental in:

Drug Discovery: They are incorporated into peptide-based drugs to enhance stability, improve efficacy, and modulate pharmacological properties.

Peptide Synthesis: Their use allows for the creation of peptides with unnatural conformations and functionalities, leading to novel therapeutic agents and research tools. peptide.comnih.gov

Materials Science: They can be used to construct novel polymers and other materials with unique properties.

The Boc protecting group on the amine functionality is a key feature of this compound. The Boc group is stable under a variety of reaction conditions but can be easily removed with acid, making it ideal for use in multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS). peptide.comyoutube.com

Significance of Chirality in Unsaturated Amino Acid Derivatives

Chirality, or "handedness," is a fundamental property of many organic molecules, including amino acids. wou.edu With the exception of glycine (B1666218), all proteinogenic amino acids are chiral, existing as L- and D-enantiomers. wou.edu Biological systems exhibit a strong preference for L-amino acids. The "(R)" designation in this compound specifies the absolute stereochemistry at the alpha-carbon.

The chirality of unsaturated amino acid derivatives like this one is significant for several reasons:

Stereoselective Reactions: The defined stereocenter can direct the stereochemical outcome of subsequent reactions, allowing for the synthesis of complex molecules with high stereochemical purity. nih.gov

Biological Activity: The three-dimensional arrangement of atoms in a molecule is often critical for its interaction with biological targets such as enzymes and receptors. The specific chirality of a drug molecule can determine its efficacy and safety. nih.gov

Structural Control: In peptide and polymer synthesis, the chirality of the monomer units influences the secondary and tertiary structure of the resulting macromolecule.

Overview of Research Trajectories for Alkene-Functionalized N-Boc-Protected Amino Acids

The presence of a terminal alkene group in this compound opens up a wide range of synthetic possibilities. This functional group can participate in a variety of chemical transformations, allowing for the introduction of diverse structural motifs.

Table 2: Common Reactions of Alkene-Functionalized Amino Acids

| Reaction Type | Description | Potential Applications |

|---|---|---|

| Olefin Metathesis | A powerful reaction for the formation of new carbon-carbon double bonds. | Synthesis of macrocyclic peptides, cross-linking of polymers. |

| Hydroformylation | The addition of a formyl group and a hydrogen atom across the double bond. | Introduction of aldehyde functionality for further modification. |

| Epoxidation | The conversion of the alkene to an epoxide. | Synthesis of alpha-hydroxy and alpha-amino acids with new stereocenters. |

| Click Chemistry | Reactions such as thiol-ene coupling. | Bioconjugation, materials science. |

Research in this area is focused on leveraging these transformations to create novel molecules with specific functions. For example, the incorporation of alkene-functionalized amino acids into peptides allows for post-synthetic modification, enabling the attachment of fluorescent labels, imaging agents, or other bioactive molecules. This approach is highly valuable in the development of targeted therapeutics and diagnostic tools. The ability to synthesize both (R) and (S) enantiomers of such building blocks is also an active area of investigation, providing access to a wider range of stereochemically diverse structures. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]oct-7-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-5-6-7-8-9-10(11(15)16)14-12(17)18-13(2,3)4/h5,10H,1,6-9H2,2-4H3,(H,14,17)(H,15,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFGCDZGIEOJPMD-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Chemical Transformations and Derivatizations Involving the Alkene Moiety of R 2 Boc Amino Oct 7 Enoic Acid

Olefin Metathesis Reactions

Olefin metathesis, a Nobel Prize-winning technology, has revolutionized the way chemists approach the synthesis of unsaturated compounds. nih.gov It involves the catalytic redistribution of carbon-carbon double bonds, leading to the formation of new olefinic products. For a molecule like (R)-2-(Boc-amino)oct-7-enoic acid, with its terminal alkene, this reaction is particularly useful for intramolecular cyclization (Ring-Closing Metathesis) and for coupling with other olefins (Cross-Metathesis).

Ring-Closing Metathesis (RCM) is an intramolecular variant of olefin metathesis that is widely used to synthesize cyclic compounds. nih.gov In the context of amino acid and peptide chemistry, RCM is a powerful tool for creating conformationally constrained analogues of natural peptides, which can lead to enhanced biological activity and stability. nih.gov The reaction typically employs ruthenium-based catalysts, such as the Grubbs or Hoveyda-Grubbs catalysts, which are known for their tolerance of a wide range of functional groups, including the carboxylic acid and Boc-protecting group present in the target molecule. nih.govmdpi.com

The intramolecular cyclization of diene-containing amino acid precursors via RCM is a well-established strategy for the synthesis of novel cyclic amino acid derivatives and nitrogen heterocycles. nih.govru.nl While specific examples of RCM with this compound are not prevalent in the literature, the general principle can be illustrated with closely related substrates. For instance, the RCM of enantiopure allylglycine derivatives has been shown to produce six- and seven-membered ring amino acids. ru.nl These cyclic products are valuable as conformationally restricted amino acid analogs and as building blocks in the synthesis of natural products and pharmaceuticals. ru.nl

The efficiency of these cyclizations can be influenced by the nature of the protecting group on the nitrogen atom and the length of the tether connecting the two olefinic moieties. For example, in the cyclization of D-allylglycine-derived substrates, protected amides have been observed to cyclize in excellent yields, whereas free amides react more sluggishly. ru.nl This highlights the importance of substrate design in achieving efficient RCM.

Table 1: Examples of RCM in the Synthesis of Cyclic Amino Acid Derivatives

| Diene Precursor | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-Acryloyl-D-allylglycine methyl ester | Grubbs I | Cyclic Lactam | 15 | ru.nl |

| N-Allyl-D-allylglycine methyl ester | Grubbs I | Tetrahydropyridine derivative | 35 | ru.nl |

| N-(Ferrocenylmethyl)amide of D-allylglycine | Grubbs I | Cyclic Lactam | 95 | ru.nl |

The control of the stereochemistry of the newly formed double bond in RCM is a significant challenge. Typically, the thermodynamic E-isomer is the major product. However, recent advances in catalyst design have enabled Z-selective olefin metathesis. nih.govximo-inc.com This is particularly relevant in peptide chemistry, where the geometry of a cyclic constraint can have a profound impact on the peptide's conformation and biological activity.

Studies on Z-selective RCM of peptides have shown that the amino acid side-chain and the identity of the olefin significantly influence the catalyst's activity and selectivity. nih.govacs.org Cyclometalated ruthenium catalysts have been developed that can promote Z-selective RCM on solid support for the synthesis of "stapled" peptides with all-hydrocarbon cross-links. acs.org While direct examples with this compound are not available, the principles derived from studies on other peptidic substrates provide valuable guidelines for achieving Z-selectivity. For instance, the homodimerization of certain olefin-containing amino acid derivatives using specific cyclometalated ruthenium catalysts has been shown to yield the Z-isomer with high selectivity. nih.gov

Table 2: Z-Selective Homodimerization of an Olefinic Amino Acid Derivative

| Substrate | Catalyst | Yield (%) | Z-selectivity (%) | Reference |

|---|---|---|---|---|

| N-Boc-allylglycine derivative | Cyclometalated Ru Catalyst 1 | 53 | ~90 | nih.govacs.org |

| N-Boc-allylglycine derivative | Cyclometalated Ru Catalyst 2 | 58 | ~90 | nih.govacs.org |

Asymmetric Ring-Closing Metathesis (ARCM) offers a route to enantioenriched cyclic products. This is often achieved using chiral ruthenium catalysts. rsc.orgresearchgate.net An alternative approach involves the use of chiral anionic ligands to modify standard ruthenium catalysts. For example, amino acids themselves have been employed as chiral ligands for ruthenium-based asymmetric olefin metathesis. rsc.orgresearchgate.netsemanticscholar.org

In this strategy, a commercially available ruthenium catalyst, such as the Hoveyda-Grubbs 2nd generation catalyst, is modified by exchanging one of its ligands with a chiral amino acid derivative. rsc.orgresearchgate.net This creates a chiral catalytic environment that can induce enantioselectivity in the metathesis reaction. While the enantiomeric excesses achieved with this method have so far been modest, it represents a promising and cost-effective approach to asymmetric metathesis, as amino acids are readily available in both enantiomeric forms. semanticscholar.org The use of Boc-protected amino acids as ligands has been explored, and it was found that even simple amino acids like alanine (B10760859) can induce some level of enantioselectivity. semanticscholar.org

Table 3: Asymmetric Ring-Closing Metathesis using Amino Acid-Modified Ruthenium Catalysts

| Substrate | Chiral Ligand | Catalyst | Conversion (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Prochiral triene | Boc-Alanine | Modified Hoveyda-Grubbs II | High | 20 | semanticscholar.org |

| Prochiral triene | Boc-D-Alanine | Modified Hoveyda-Grubbs II | High | Excess of opposite enantiomer | semanticscholar.org |

Cross-Metathesis (CM) is an intermolecular reaction between two different olefins. rsc.org It is a powerful method for the formation of new carbon-carbon bonds and for the introduction of new functional groups. In the context of this compound, CM can be used to couple its terminal alkene with a variety of other olefinic partners, leading to a wide range of derivatized amino acids.

The success of a CM reaction depends on the relative reactivity of the two olefin partners and the choice of catalyst. The reaction can be used to introduce functional groups that are relevant for biological studies or for the synthesis of complex natural products. For example, CM has been used in the synthesis of sphingolipid derivatives, where an amino alcohol was coupled with a long-chain terminal alkene. rsc.org This demonstrates the potential of CM for the derivatization of functionalized molecules like this compound. Furthermore, CM has been successfully applied to the coupling of peptides with C-glycosides, showcasing its utility in the synthesis of complex biomolecules. researchgate.net

Ring-Closing Metathesis (RCM) in Amino Acid and Peptide Chemistry

Click Chemistry Applications

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. bachem.comnih.gov The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring. bachem.com The terminal alkene of this compound can be readily converted into an azide (B81097) or an alkyne, making it a suitable substrate for click chemistry.

This opens up a vast array of possibilities for derivatization. For example, the modified amino acid can be "clicked" onto other molecules bearing a complementary azide or alkyne functionality. This is a powerful strategy for the synthesis of peptide-drug conjugates, for labeling biomolecules with fluorescent dyes or radiolabels for imaging purposes, and for the construction of complex molecular architectures. bachem.comnih.govcambridge.orgbachem.com The triazole linker formed in the click reaction is chemically stable and is considered a good mimic of the amide bond found in peptides. researchgate.net

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Boc-Protected Derivatives

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its high efficiency, reliability, and broad functional group tolerance. rsc.org This reaction facilitates the covalent linkage of molecules containing terminal alkynes and azides to form stable 1,2,3-triazoles. nih.gov In the context of this compound, the terminal alkene must first be converted to a terminal alkyne or an azide to participate in CuAAC.

The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from copper(II) salts like copper(II) sulfate (B86663) in the presence of a reducing agent such as sodium ascorbate. nih.gov The use of ligands, for instance, tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), can stabilize the active Cu(I) oxidation state and accelerate the reaction. nih.gov The CuAAC reaction is compatible with the Boc protecting group, as well as a wide array of other functionalities including esters, amides, and ethers. nih.gov This compatibility is crucial for the synthesis of complex biomolecules and bioconjugates. nih.gov The reaction proceeds under mild conditions, often at room temperature and in various solvents, including aqueous mixtures, making it suitable for biological applications. nih.govresearchgate.net

The general mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with an azide to form a six-membered copper-containing ring. This intermediate subsequently rearranges and, upon protonation, yields the 1,4-disubstituted triazole product. The high thermodynamic driving force of the reaction ensures nearly quantitative conversion with minimal byproducts. researchgate.net

Table 1: Representative Conditions for CuAAC Reactions

| Catalyst System | Reducing Agent | Ligand | Solvent | Temperature (°C) | Reference |

| Copper(II) sulfate | Sodium ascorbate | None | Water/Alcohol | Room Temperature | nih.gov |

| Copper(I) iodide | None | Nitrogen base | Acetonitrile | Room Temperature | nih.gov |

| Copper(II) sulfate | TCEP | TBTA | Phosphate buffer/tert-butanol | 4 | nih.gov |

This table presents typical conditions and is not an exhaustive list. TCEP: tris(2-carboxyethyl)phosphine; TBTA: tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioorthogonal Ligation

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal reaction that proceeds without the need for a cytotoxic copper catalyst, making it ideal for studies in living systems. magtech.com.cn The driving force for this reaction is the high ring strain of a cyclooctyne (B158145) derivative, which readily reacts with an azide to form a stable triazole. magtech.com.cn To utilize this compound in SPAAC, its terminal alkene would need to be functionalized with either an azide or a strained alkyne.

Various cyclooctyne reagents have been developed to enhance the reaction kinetics. For instance, difluorinated cyclooctynes (DIFO) and dibenzocyclooctynols (DIBO) exhibit significantly faster reaction rates with azides compared to the parent cyclooctyne. nih.gov The rate of cycloaddition can be further modulated by chemical modifications to the cyclooctyne ring. nih.gov For example, oxidation of the alcohol in a DIBO derivative to a ketone can increase the reaction rate. nih.gov

SPAAC is highly selective and does not interfere with the vast majority of biological functional groups, making it a truly bioorthogonal tool. This has led to its widespread use in labeling biomolecules, tracking cellular processes, and constructing complex biological assemblies. nih.gov

Table 2: Comparison of Cyclooctyne Reagents for SPAAC

| Cyclooctyne Reagent | Key Feature | Relative Reactivity | Reference |

| Cyclooctyne | First generation, relatively slow | Low | nih.gov |

| DIFO | Electron-withdrawing fluorine groups | High | nih.gov |

| DIBO | Benzoannulation | High | nih.gov |

| DIBO-ketone | Oxidation of alcohol to ketone | Very High | nih.gov |

DIFO: Difluorinated cyclooctyne; DIBO: Dibenzocyclooctynol.

Staudinger Ligation with Azido-Functionalized Amino Acids

The Staudinger ligation is a bioorthogonal reaction that forms a stable amide bond between a phosphine (B1218219) and an azide. The traceless version of this reaction is particularly useful as it leaves no residual atoms from the phosphine reagent in the final product. To employ this compound in a Staudinger ligation, its terminal alkene would first need to be converted to an azide.

In a typical traceless Staudinger ligation, an engineered phosphine, often bearing an ester group, reacts with the azide to form an aza-ylide intermediate. This intermediate then undergoes intramolecular rearrangement and hydrolysis to yield the final amide bond and a phosphine oxide byproduct. The use of N-Boc protected amino acid phosphine esters has been shown to improve the yield of the amide bond formation. nih.gov

This methodology has been successfully applied to the synthesis of aminoacyl- and peptidyl-dinucleotides, demonstrating its utility in creating complex biomolecular structures. nih.gov The reaction conditions are mild and compatible with sensitive functional groups, making it a valuable tool for chemical biology and peptide synthesis. nih.gov

Other Selective Functionalization Reactions of the Alkenyl Side Chain

Beyond cycloaddition and ligation reactions, the terminal alkene of this compound is amenable to a range of other selective functionalization reactions. These methods provide access to a broader scope of derivatives with unique properties and applications.

Hydrothiolation

Hydrothiolation involves the addition of a thiol across the double bond of the alkene. This reaction can proceed via either a radical or a nucleophilic mechanism, often initiated by light, heat, or a catalyst. The result is the formation of a thioether, which can be a valuable functional group for further modifications or for introducing specific properties to the molecule. This reaction allows for the site-specific introduction of sulfur-containing moieties, which are important in various biologically active compounds and materials.

Radical Addition Reactions

The terminal alkene is susceptible to radical addition reactions. These reactions are typically initiated by a radical initiator and can be used to introduce a wide variety of functional groups. For example, the addition of a radical species to the double bond can lead to the formation of a new carbon-carbon or carbon-heteroatom bond. The regioselectivity of the addition is often governed by the stability of the resulting radical intermediate. This approach provides a powerful means to diversify the structure of the amino acid side chain. nih.gov

Transformations to Cyclic Systems (e.g., Cyclopropanation)

The alkene moiety can be converted into a cyclopropane (B1198618) ring through various cyclopropanation reactions. These reactions typically involve the use of a carbene or carbenoid species, which adds across the double bond. The resulting cyclopropyl (B3062369) group introduces significant conformational constraints and can alter the biological activity and metabolic stability of the parent molecule. This transformation is a valuable strategy for generating structurally novel amino acid derivatives with potential applications in drug discovery and peptide design.

Iv. Applications of R 2 Boc Amino Oct 7 Enoic Acid As a Chiral Building Block in Advanced Organic Synthesis

Integration into Peptide and Peptidomimetic Architectures

The primary application of (R)-2-(Boc-amino)oct-7-enoic acid is in the synthesis of peptides and peptide-like molecules, where its unique side chain can be used to introduce novel structural features and functionalities.

This compound is ideally suited for incorporation into peptide chains using the well-established Boc-strategy for Solid-Phase Peptide Synthesis (SPPS). peptide.compeptide.com In this methodology, the C-terminal amino acid of the desired peptide is first anchored to a solid polymer support, often a Merrifield or PAM resin. peptide.com The synthesis proceeds through a series of iterative cycles, each consisting of two key steps: deprotection and coupling. biosynth.com

The Boc group protecting the α-amine of the resin-bound amino acid is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in a dichloromethane (B109758) (DCM) solvent. peptide.compeptide.com Following deprotection, the resulting ammonium (B1175870) salt is neutralized to the free amine, often using a base like diisopropylethylamine (DIEA). peptide.com The next amino acid in the sequence, in this case this compound, is then introduced. Its carboxylic acid is pre-activated using a coupling reagent (such as DCC, HBTU, or HATU) and then added to the resin to form a new peptide bond. peptide.comyoutube.com This cycle of deprotection, neutralization, and coupling is repeated until the full peptide sequence is assembled. peptide.combiosynth.com The terminal alkene on the side chain of this compound is stable to the standard conditions of Boc-SPPS, allowing for its site-specific placement within a peptide sequence. nih.gov

| Synthesis Step | Reagents & Conditions | Purpose |

| Attachment | First Boc-amino acid, Resin (e.g., Merrifield, PAM) | Covalently links the first amino acid to the solid support. |

| Deprotection | ~50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Removes the temporary Boc protecting group from the N-terminus. peptide.com |

| Neutralization | Diisopropylethylamine (DIEA) in DCM | Converts the N-terminal ammonium salt to a reactive free amine. peptide.com |

| Coupling | Boc-amino acid, Coupling Reagent (e.g., HBTU, DCC) | Forms the peptide bond between the free amine and the next amino acid. peptide.com |

| Cleavage | Strong acid (e.g., HF, TFMSA) | Releases the completed peptide from the resin support. nih.gov |

While SPPS is dominant for longer peptides, solution-phase synthesis remains a valuable technique, particularly for the production of shorter peptides or protected peptide fragments that can be joined together in a convergent synthesis strategy. peptide.comresearchgate.net this compound can be effectively utilized in solution-phase protocols that employ Boc chemistry. thaiscience.info

The fundamental steps of protection, coupling, and deprotection are analogous to SPPS, but all reactions are carried out in solution, and purification is performed after each step, typically by chromatography or extraction. thaiscience.info The use of Boc-protected amino acids in solution-phase synthesis allows for the creation of peptide fragments containing the terminal alkene handle, which can later be used for cyclization or conjugation after the fragment has been purified or coupled to other segments. nih.gov This approach offers flexibility and is sometimes preferred for syntheses on a larger scale where the capacity of solid supports can be a limitation.

A significant application of this compound is in the synthesis of "stapled" or macrocyclic peptides. nih.govcanterbury.ac.nz By incorporating two residues of this or a similar olefin-bearing amino acid into a peptide chain, a covalent bridge can be formed between their side chains using Ring-Closing Metathesis (RCM). nih.govcanterbury.ac.nz RCM is a powerful reaction, often catalyzed by ruthenium-based catalysts, that forms a new carbon-carbon double bond between the two alkene side chains, creating a cyclic structure. nih.gov

This macrocyclization imposes significant conformational constraints on the peptide backbone, locking it into a specific secondary structure, such as an α-helix. nih.gov Such conformationally restricted peptidomimetics are of great interest because they can exhibit enhanced biological activity, increased metabolic stability, and improved cell permeability compared to their linear counterparts. canterbury.ac.nz For example, this strategy has been successfully applied to create carbocyclic analogues of lantibiotic peptides, which are a class of natural products with complex, bridged structures. nih.gov The ability to form these robust, all-carbon crosslinks makes this compound a key tool in modern peptidomimetic design. nih.govcanterbury.ac.nz

The terminal alkene in the side chain of this compound serves as a bio-orthogonal reactive handle. acs.org This means it is a functional group that does not react with or interfere with the native functional groups found in biomolecules, allowing for highly specific chemical modifications. acs.orgnih.gov Once the peptide containing this unnatural amino acid has been synthesized, the terminal double bond can be selectively targeted for a variety of chemical transformations.

Modern catalytic methods, such as olefin cross-metathesis, provide a means to attach other molecules, such as fluorescent probes, imaging agents, or drug payloads, directly to the peptide at a precise location. nih.govacs.org Other reactions, such as thiol-ene additions or palladium-catalyzed cross-couplings, can also be employed to conjugate molecules to the alkene handle. acs.org This "tag-and-modify" approach is a cornerstone of chemical biology, enabling the creation of sophisticated bioconjugates and therapeutic agents where the function and placement of every component are precisely controlled. nih.govnih.gov

| Reaction Type | Catalyst/Reagents | Application |

| Ring-Closing Metathesis (RCM) | Ruthenium Catalysts (e.g., Grubbs') | Creates macrocyclic peptides by linking two alkene side chains. nih.govnih.gov |

| Cross Metathesis (CM) | Ruthenium Catalysts | Attaches another alkene-containing molecule to the side chain. nih.gov |

| Thiol-ene Addition | Photoinitiator or Radical Initiator | Covalently links thiol-containing molecules (e.g., cysteine, labels). |

| Palladium Cross-Coupling | Palladium Catalysts | Forms C-C or C-heteroatom bonds for advanced modifications. acs.org |

Role in Natural Product Synthesis

The structural motifs accessible through the use of this compound are often found in complex natural products, making it a valuable intermediate in their total synthesis or in the generation of structurally related analogues.

Many natural products, particularly those of peptide origin like the lantibiotics, feature intricate macrocyclic architectures that are essential for their biological activity. nih.gov The chemical synthesis of these molecules is a significant challenge. The use of olefin metathesis to form stable carbocyclic rings offers a powerful synthetic strategy to mimic or replace the native sulfide (B99878) bridges found in compounds like the lantibiotic lacticin 3147 A2. nih.gov

By incorporating this compound or related olefin-bearing amino acids into a peptide sequence, synthetic chemists can perform sequential on-resin ring-closing metathesis reactions to build up complex, polycyclic peptidomimetics. nih.gov These synthetic analogues allow researchers to study structure-activity relationships, improve metabolic stability, and develop new therapeutic agents based on natural product scaffolds. nih.gov The compatibility of this building block with standard synthesis techniques makes it a key component in the toolbox for tackling the synthesis of complex, biologically active molecules.

Synthesis of Chiral Fatty Acid Analogues

Functionalization in Polymer Chemistry

Synthesis of Amino Acid-Functionalized Monomers

There were no specific studies found that describe the conversion of this compound into functionalized monomers for polymerization.

Incorporation into Polymer Backbones and Side Chains

Consequently, no literature could be retrieved that details the incorporation of monomers derived from this specific amino acid into polymer backbones or as side-chain functionalities.

Polymers with Tunable Properties for Advanced Materials

As no polymers based on this compound were identified in the literature, there is no information on their potential tunable properties for advanced materials.

V. Analytical and Stereochemical Characterization of R 2 Boc Amino Oct 7 Enoic Acid

Methods for Enantiomeric Purity Determination

Ensuring the enantiomeric purity of (R)-2-(Boc-amino)oct-7-enoic acid is a critical step in its characterization. Several chromatographic techniques are employed for this purpose, each offering distinct advantages in resolving the (R) and (S) enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and powerful tool for the direct separation of enantiomers. yakhak.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. yakhak.orgresearchgate.net

The choice of the chiral stationary phase is a critical factor for successful enantiomeric separation. yakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability and versatility. yakhak.orgresearchgate.net These CSPs can operate under both normal-phase and reversed-phase conditions, providing flexibility in method development. researchgate.net For Boc-protected amino acids like this compound, the selection of the mobile phase composition is key to achieving optimal separation. researchgate.net The interactions between the analyte, the CSP, and the mobile phase, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, are responsible for the chiral recognition. nih.govnih.gov

Another class of CSPs effective for separating underivatized amino acids and their derivatives are those based on macrocyclic glycopeptides, such as teicoplanin. sigmaaldrich.com These CSPs are compatible with both aqueous and organic mobile phases, making them suitable for polar and ionic compounds. sigmaaldrich.com The enantioselectivity on these columns can be influenced by the organic modifier concentration in the mobile phase. sigmaaldrich.com

For the analysis of this compound, a typical HPLC method would involve a chiral column, such as a Chiralpak® or Chiralcel® column, and a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a polar solvent like isopropanol. The detection is commonly performed using a UV detector. researchgate.net The effectiveness of the separation is quantified by parameters such as the separation factor (α) and the resolution (Rs). A higher resolution value indicates a better separation between the two enantiomers. researchgate.net

Alternatively, indirect methods can be used where the enantiomers are derivatized with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers can then be separated on a standard achiral HPLC column. nih.govresearchgate.net

Table 1: Illustrative Chiral HPLC Parameters for Amino Acid Derivative Separation

| Parameter | Condition |

| Column | Chiralpak® IA (Amylose based CSP) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

This table provides a representative example of conditions that could be adapted for the analysis of this compound. Actual conditions would require optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Columns

Gas Chromatography-Mass Spectrometry (GC-MS) with a chiral capillary column is another powerful technique for determining the enantiomeric purity of volatile amino acid derivatives. nih.govtcichemicals.com For a non-volatile compound like this compound, derivatization is necessary to increase its volatility. nih.govnih.gov This typically involves converting the carboxylic acid to an ester and potentially modifying the amino group. nih.gov

The derivatized enantiomers are then separated on a chiral capillary column, such as one coated with Chirasil-L-Val. nih.govnih.gov The separated enantiomers are subsequently detected by a mass spectrometer, which provides both quantification and structural information. arcjournals.org GC-MS offers high sensitivity and can be operated in selected ion monitoring (SIM) mode for enhanced specificity and lower detection limits. nih.gov

A typical workflow involves the derivatization of the amino acid, followed by injection into the GC-MS system. nih.gov The separation occurs as the derivatized enantiomers travel through the chiral column at different rates. The mass spectrometer then detects and quantifies each enantiomer as it elutes from the column. imrpress.comosti.gov

Table 2: Example GC-MS Parameters for Chiral Amino Acid Analysis

| Parameter | Condition |

| Column | Chirasil-L-Val Capillary Column |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | Temperature gradient (e.g., 100°C to 250°C) |

| Ionization Mode | Electron Ionization (EI) |

| Detection | Mass Spectrometer (Scan or SIM mode) |

This table presents a general set of conditions that would be tailored for the specific derivatized form of this compound.

Capillary Electrophoresis for Chiral Resolution

Capillary electrophoresis (CE) is a high-efficiency separation technique that can be adapted for chiral separations. nih.gov In the context of enantiomeric purity determination, the technique is often referred to as chiral capillary electrophoresis or electrokinetic chromatography (EKC). nih.gov The separation is achieved by adding a chiral selector to the background electrolyte (BGE). nih.govmdpi.com

For the analysis of amino acid derivatives, cyclodextrins and their derivatives are commonly used as chiral selectors. mdpi.comcsfarmacie.cz The chiral selector forms transient, diastereomeric complexes with the enantiomers of the analyte. nih.gov These complexes have different electrophoretic mobilities, leading to their separation in the capillary. nih.gov The separation can be optimized by varying parameters such as the type and concentration of the chiral selector, the pH and composition of the BGE, the applied voltage, and the capillary temperature. rsc.org

One of the advantages of CE is the small sample volume required and the high separation efficiency. mdpi.com Detection is typically performed using a UV-Vis detector integrated into the CE instrument. mdpi.com

Table 3: Representative Capillary Electrophoresis Conditions for Chiral Separation

| Parameter | Condition |

| Capillary | Fused Silica (B1680970) |

| Background Electrolyte (BGE) | Phosphate buffer containing a chiral selector (e.g., β-cyclodextrin) |

| Applied Voltage | 15-25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic |

| Detection | UV at 214 nm |

This table outlines typical starting conditions for developing a chiral CE method for this compound.

Spectroscopic and Spectrometric Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for structural elucidation in organic chemistry. jchps.commmu.ac.uk Both ¹H NMR and ¹³C NMR spectra provide a wealth of information.

¹H NMR (Proton NMR): This spectrum reveals the number of different types of protons in the molecule, their chemical environment (chemical shift), the number of neighboring protons (splitting pattern or multiplicity), and the relative number of protons of each type (integration). For this compound, one would expect to see signals corresponding to the protons of the tert-butyl group of the Boc protecting group, the methine proton at the chiral center (α-carbon), the methylene (B1212753) protons of the octenoic acid chain, the terminal vinyl protons, and the NH proton of the carbamate.

¹³C NMR (Carbon-13 NMR): This spectrum shows the number of different types of carbon atoms in the molecule. Key signals would include those for the carbonyl carbons of the carboxylic acid and the Boc group, the carbons of the tert-butyl group, the α-carbon, the carbons of the alkyl chain, and the terminal alkene carbons. mmu.ac.uk

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. arcjournals.org For this compound, the mass spectrum would show a molecular ion peak (or a related peak such as [M+H]⁺ or [M+Na]⁺) corresponding to its molecular formula, C₁₃H₂₃NO₄. uni.lu The fragmentation pattern can reveal the loss of characteristic fragments, such as the tert-butyl group or the carboxylic acid group, further confirming the structure. nih.govchemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. arcjournals.orgmdpi.com The IR spectrum of this compound would exhibit characteristic absorption bands for:

O-H stretch of the carboxylic acid.

C=O stretch of the carboxylic acid and the carbamate.

N-H stretch of the carbamate.

C-H stretches of the alkyl and vinyl groups.

C=C stretch of the terminal alkene.

Table 4: Key Spectroscopic Data for this compound

| Technique | Key Expected Features |

| ¹H NMR | Signals for Boc group (singlet, ~1.4 ppm), α-proton (multiplet), alkyl chain protons, terminal alkene protons (~4.9-5.8 ppm), and NH proton. |

| ¹³C NMR | Signals for carbonyl carbons (~170-180 ppm), Boc carbons, α-carbon, alkyl chain carbons, and alkene carbons (~115-140 ppm). |

| Mass Spec (ESI+) | Molecular ion peak at m/z 258.17 ([M+H]⁺) or 280.15 ([M+Na]⁺). uni.lu |

| IR (cm⁻¹) | ~3300 (O-H, N-H), ~2900 (C-H), ~1710 (C=O), ~1640 (C=C). |

The chemical shifts (ppm) and absorption frequencies (cm⁻¹) are approximate and can vary depending on the solvent and other experimental conditions.

By integrating the information obtained from these various analytical techniques, a complete and unambiguous characterization of the structure and stereochemistry of this compound can be achieved.

Vi. Future Perspectives and Emerging Research Avenues

Development of Novel Asymmetric Synthesis Methods with Enhanced Sustainability

The synthesis of enantiomerically pure noncanonical amino acids (ncAAs) is a major focus in modern chemistry, with an increasing emphasis on sustainability and green chemistry principles. rsc.orgacs.org Future research on (R)-2-(Boc-amino)oct-7-enoic acid will likely concentrate on developing more efficient and environmentally benign synthetic routes that move beyond traditional methods, which can employ stoichiometric, sensitive, or toxic reagents. rsc.org

Emerging strategies include the use of biocatalysis, where enzymes like transaminases could be engineered to produce the desired chiral amine from a keto-acid precursor with high enantioselectivity under mild, aqueous conditions. semanticscholar.org Enzymatic processes offer high atom economy and avoid hazardous solvents and reagents, representing a key goal in green synthesis. rsc.org Another promising area is the advancement of asymmetric catalysis using earth-abundant metals or organocatalysts. rsc.orgacs.org For instance, photoredox-mediated C–O bond activation in alcohols offers a redox-neutral pathway to generate radical precursors for amino acid synthesis, with CO2 as the only byproduct. rsc.org The development of novel chiral ligands for transition metals or new organocatalytic systems, such as chiral phosphoric acids, could enable the highly enantioselective synthesis of α-alkenyl α-amino acids like the target molecule under mild conditions. rsc.orgnih.gov

Future efforts will also focus on continuous flow processes and advanced separation techniques, such as supported liquid membrane (SLM) systems, to improve efficiency and facilitate the purification of chiral compounds, further contributing to greener production methods. rsc.org

| Synthetic Strategy | Key Features | Potential Advantages for Sustainability | Relevant Research Focus |

|---|---|---|---|

| Biocatalysis (e.g., Transaminases) | Use of engineered enzymes to catalyze asymmetric amination. semanticscholar.org | High enantioselectivity, mild aqueous reaction conditions, biodegradable catalysts, reduced waste. rsc.org | Enzyme screening and engineering for substrate specificity. |

| Asymmetric Organocatalysis | Metal-free catalysis using chiral small molecules (e.g., phosphoric acids). rsc.orgrsc.org | Avoids toxic heavy metals, often robust and tolerant of moisture/air. | Design of new chiral catalysts for N-H insertion or similar reactions. nih.gov |

| Photoredox Catalysis | Uses light to drive redox-neutral reactions, such as C-O bond activation. rsc.org | High atom economy, utilization of abundant starting materials (alcohols), mild conditions. | Development of chiral catalyst systems compatible with photoredox cycles. |

| Enantioconvergent Catalysis | Conversion of a racemic starting material into a single enantiomeric product using a chiral catalyst. acs.org | Eliminates the need for chiral resolution or a chiral starting pool, maximizing yield. | Design of nickel or other earth-abundant metal catalysts for cross-coupling reactions. acs.org |

Expanding the Scope of Olefin Metathesis in Complex Molecular Scaffolds

Olefin metathesis is a powerful carbon-carbon bond-forming reaction that has become indispensable in organic synthesis. nih.gov The terminal alkene in this compound makes it an ideal substrate for various metathesis reactions, enabling the construction of complex and constrained molecular architectures that were previously difficult to access. wikipedia.org

A primary research avenue is the use of this amino acid in Ring-Closing Metathesis (RCM). wikipedia.org By incorporating this compound into a peptide sequence along with another alkenyl amino acid, RCM can be used to create cyclic peptides. nih.gov These "stapled" peptides have constrained secondary structures (e.g., α-helices or β-turns), which can lead to increased metabolic stability and enhanced biological activity, making them valuable in medicinal chemistry. nih.gov Furthermore, intramolecular RCM of diene precursors derived from this amino acid can lead to the synthesis of novel, highly functionalized 6- and 7-membered cyclic amino acids. researchgate.netrsc.org

Cross-metathesis (CM) represents another key application, allowing the terminal alkene to be coupled with other olefins to build more complex side chains. nih.gov This strategy could be used to introduce diverse functional groups or to link the amino acid to other molecular scaffolds. Additionally, the terminal alkene allows for Ring-Opening Metathesis Polymerization (ROMP), where the amino acid could act as a chain-terminating agent or, if modified into a cyclic olefin, as a monomer for producing highly functionalized polymers. nih.gov The development of new ruthenium-based catalysts with improved functional group tolerance and selectivity continues to expand the possibilities for using amino acid-based substrates in these transformations. rsc.orgnih.gov

| Metathesis Type | Description | Potential Application | Example Product Class |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Intramolecular reaction between two alkene groups within the same molecule to form a cyclic olefin. wikipedia.org | Synthesis of conformationally constrained peptides and novel cyclic amino acids. nih.govrsc.org | Stapled peptides, unsaturated pipecolic acid derivatives. |

| Cross-Metathesis (CM) | Intermolecular reaction between two different alkenes. nih.gov | Functionalization of the amino acid side chain by introducing new groups. | Complex unnatural amino acids with modified side chains. |

| Enyne Metathesis | Reaction involving an alkene and an alkyne to form a conjugated diene. wikipedia.org | Creation of diene-containing amino acids for further synthetic transformations. | Amino acids with 1,3-diene side chains. |

Advanced Bioconjugation Strategies with Alkenyl Amino Acids

Bioconjugation, the covalent linking of molecules to biomolecules such as proteins, is a critical tool in chemical biology and drug development. libretexts.orgnih.gov The incorporation of unnatural amino acids with bioorthogonal functional groups enables site-specific modification of proteins. The terminal alkene of this compound serves as a versatile chemical handle for such advanced bioconjugation strategies. nih.gov

A highly promising future direction is the application of the thiol-ene "click" reaction. wikipedia.org This reaction involves the radical-initiated addition of a thiol to the terminal alkene, forming a stable thioether linkage. wikipedia.org The reaction is highly efficient, proceeds under biocompatible conditions, and is orthogonal to most biological functional groups, making it ideal for modifying proteins or other biomolecules containing cysteine residues or engineered thiol handles. nih.govrsc.org This allows for the precise attachment of payloads such as drugs, imaging agents, or polymers.

Beyond thiol-ene chemistry, the terminal alkene can participate in other emerging bioconjugation reactions. These include photocatalyzed reactions, metal-mediated cross-couplings, and strain-promoted cycloadditions if the alkene is first converted to a strained ring system. frontiersin.orgresearchgate.net The ability to genetically encode an alkenyl amino acid like this compound into a protein in living cells would open the door to performing these modifications in vivo, enabling the study of protein function in its native environment. nih.gov

| Reaction | Reactant Partner | Key Features | Resulting Linkage |

|---|---|---|---|

| Thiol-Ene Reaction | Thiol (e.g., from a cysteine residue) | "Click" chemistry; high efficiency, biocompatible conditions, radical initiated (light or chemical). wikipedia.orgnih.gov | Thioether |

| Alkene Hydroamination | Amine | Catalyst-mediated addition of an N-H bond across the double bond. | Amine |

| Olefin Metathesis | Another alkene (e.g., on a labeling molecule) | Forms a new C=C bond; catalyzed by ruthenium complexes. nih.gov | Alkene |

| Epoxidation/Ring-Opening | Epoxidizing agent, then nucleophile | Two-step functionalization allowing introduction of various groups. | Ether, Amine, etc. (depending on nucleophile) |

Engineering of Tailored Polymeric Materials Incorporating this compound

Amino acids are increasingly recognized as sustainable and biocompatible building blocks for the creation of advanced functional polymers. nih.govresearchgate.net this compound is a particularly attractive monomer for polymer engineering due to its dual functionality: the amino acid group can participate in polymerization, while the pendant alkene side chain provides a site for further modification. nih.govresearchgate.net

One major research avenue is the synthesis of poly(ester amide)s (PEAs) or polyamides. nih.gov The amino acid can be incorporated into the polymer backbone through condensation polymerization reactions. researchgate.net The resulting polymers would be biodegradable, breaking down into biocompatible amino acids and other small molecules. bezwadabiomedical.com The pendant alkene groups along the polymer chain serve as reactive handles for post-polymerization modification. nih.govsigmaaldrich.com For example, thiol-ene chemistry could be used to graft bioactive molecules, hydrophilic polymers like PEG, or cross-linking agents to tune the material's properties for specific applications like drug delivery or tissue engineering. nih.govbezwadabiomedical.com

Alternatively, the alkene group itself can be the site of polymerization. Using techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization or Ring-Opening Metathesis Polymerization (ROMP), the amino acid can be attached as a side chain to a polymer backbone. researchgate.netsigmaaldrich.com This approach allows for the creation of well-defined polymers where the amino acid moiety provides functionality such as chirality, biocompatibility, and specific cell interactions. researchgate.net These tailored materials have potential applications in regenerative medicine, medical device coatings, and as controlled drug delivery vehicles. bezwadabiomedical.com

| Polymerization Strategy | Role of the Amino Acid | Key Reactive Group | Potential Polymer Type |

|---|---|---|---|

| Condensation Polymerization | Monomer in the backbone. researchgate.net | Amine and Carboxylic Acid | Polyamides, Poly(ester amide)s nih.gov |

| Post-Polymerization Modification | Functional side chain on an existing polymer. nih.govsigmaaldrich.com | Terminal Alkene | Grafted or cross-linked functional polymers. |

| Ring-Opening Metathesis Polymerization (ROMP) | Functional monomer (if converted to a cyclic olefin). nih.gov | Terminal Alkene (within a strained ring) | Unsaturated, highly functionalized polymers. |

| Radical Polymerization (e.g., RAFT) | Functional monomer (if alkene is activated, e.g., as an acrylate). researchgate.net | Activated Alkene | Polymers with amino acid side chains. |

Computational Chemistry and Rational Design in Synthetic Planning

Computational chemistry has become an indispensable tool for predicting reaction outcomes, understanding mechanisms, and designing novel catalysts and synthetic routes. chemrxiv.org The application of computational methods, particularly Density Functional Theory (DFT), holds significant promise for advancing the chemistry of this compound.

In the area of asymmetric synthesis, computational models can be used to predict the enantioselectivity of a given catalyst. chemrxiv.org By modeling the transition states of the enantioselective step, chemists can understand the origins of stereocontrol and rationally design new chiral ligands or organocatalysts with improved performance for the synthesis of the target molecule. chemrxiv.org This predictive power accelerates the discovery of efficient catalysts and reduces the need for extensive experimental screening.

For olefin metathesis, DFT calculations are crucial for elucidating complex reaction mechanisms and predicting stereoselectivity (e.g., Z/E selectivity) in the products. researchgate.netacs.org Computational studies can assess the performance of different ruthenium catalysts, analyze the stability of intermediates like metallacyclobutanes, and determine the energy barriers for different reaction pathways. nih.govnih.gov This insight is vital for selecting the optimal catalyst and reaction conditions to achieve a desired outcome when using this compound in RCM or CM reactions. Furthermore, computational tools can model the kinetic and thermodynamic parameters of other reactions involving the terminal alkene, such as thiol-ene additions, providing a deeper understanding of reactivity that can guide experimental design. nih.gov

Table of Mentioned Compounds

| Compound Name | Role/Context |

|---|---|

| This compound | Core subject of the article |

| Carbon Dioxide (CO2) | Byproduct in photoredox catalysis |

| Ethylene | Byproduct in olefin metathesis |

| Poly(ethylene glycol) (PEG) | Polymer for grafting onto materials |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.